Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone, has been a significant area of research . A method for the synthesis of a similar compound, (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, has been reported, which involves six steps starting from D-pyroglutaminol .Molecular Structure Analysis

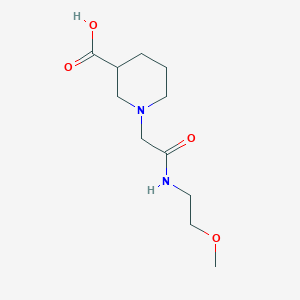

The molecular structure of Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone consists of a cyclopentyl group, a piperidin-1-yl group, and a methanone group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

Piperidine derivatives, including Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone, are involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone can be inferred from its molecular structure. It has a molecular weight of 211.3 g/mol. Other properties such as melting point, boiling point, solubility, and stability can be determined experimentally.Applications De Recherche Scientifique

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in medicinal chemistry, serving as building blocks for various pharmaceuticals. Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone can be utilized in the synthesis of substituted piperidines, which are present in over twenty classes of drugs .

Development of Central Nervous System (CNS) Agents

Due to the structural significance of piperidine in CNS-active compounds, this chemical can be instrumental in developing new therapeutic agents targeting neurological disorders .

Creation of Cardiovascular Drugs

Piperidine derivatives have been associated with cardiovascular benefits. The compound could be used to create novel drugs that manage blood pressure and heart rhythm .

Anti-Inflammatory Applications

The anti-inflammatory properties of piperidine derivatives make Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone a candidate for the development of new anti-inflammatory medications .

Antimicrobial Drug Synthesis

This compound’s framework is suitable for generating antimicrobial agents, potentially leading to treatments for bacterial and fungal infections .

Cancer Research

Piperidine structures are often found in chemotherapeutic agents. This compound could be explored for its efficacy in inhibiting cancer cell growth .

Analgesic Drug Development

The analgesic properties of piperidine derivatives suggest that Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone could be used to develop new pain-relief medications .

Agricultural Chemical Research

Beyond pharmaceuticals, this compound may also find applications in agriculture, such as in the synthesis of pesticides or herbicides that contain piperidine derivatives .

Orientations Futures

Propriétés

IUPAC Name |

cyclopentyl-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLZZUJQDZTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

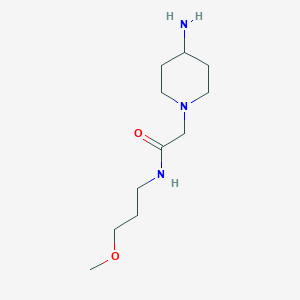

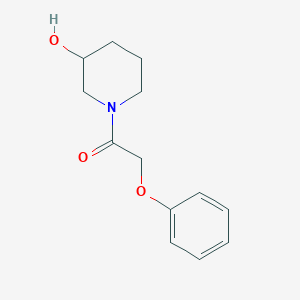

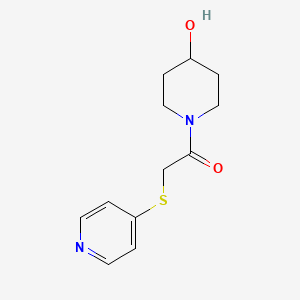

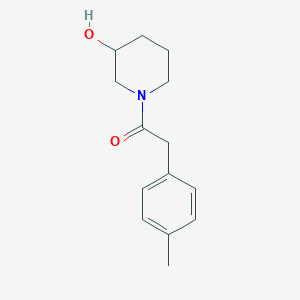

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1462631.png)

amine](/img/structure/B1462641.png)